(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone
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Overview
Description
(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone is a chemical compound with the molecular formula C9H13N3O2 It is a heterocyclic compound containing both pyrazole and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with hydrogenated pyrazole rings.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets, such as enzymes or receptors, makes it a promising lead compound for the development of new drugs .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-pyrazol-5-yl)(morpholino)methanone: Similar in structure but with a different substitution pattern on the pyrazole ring.
1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole: Contains both pyrazole and benzimidazole moieties, offering different biological activities.
Uniqueness
(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone is unique due to its combination of pyrazole and morpholine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds .
Properties
IUPAC Name |
(1-methylpyrazol-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-3-2-8(10-11)9(13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZNOSGDKWEBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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